5-Methyl-2-(trifluoromethyl)phenylacetic acid
Overview
Description
“5-Methyl-2-(trifluoromethyl)phenylacetic acid” is a chemical compound. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Synthesis Analysis
The synthesis of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” is C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8 (10 (11,12)13)7 (4-6)5-9 (14)15/h2-4H,5H2,1H3, (H,14,15) .
Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which include “5-Methyl-2-(trifluoromethyl)phenylacetic acid”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(trifluoromethyl)phenylacetic acid” include a boiling point of 117-120 degrees Celsius . The compound is a solid crystal at ambient temperature .
Scientific Research Applications
Production and Biological Activity
- Curvularia lunata, a fungus, produces phenylacetic acid derivatives, which lack antimicrobial and antioxidant activity, but a related compound, 4-epiradicinol, shows inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Recovery and Extraction
- Phenylacetic acid is crucial in the pharmaceutical industry, particularly for antibiotic production. Its recovery from dilute aqueous waste involves the use of tri-n-butyl phosphate in specific solvents. This study also explores the reactive extraction mechanism and stoichiometry (Wasewar et al., 2015).
Anti-Malarial Applications
- A derivative with a phenylacetic acid substructure shows significant activity against the multi-drug resistant Plasmodium falciparum strain, indicating potential use in anti-malarial agents (Wiesner et al., 2003).
Structural and Spectral Studies
- Investigations into the structure and spectral properties of related phenylacetic acid derivatives provide insights into their chemical behavior and potential applications in various biochemical and pharmaceutical contexts (Viveka et al., 2016).
Synthesis and Chemical Reactions
- Studies on the synthesis and reactions of phenylacetic acid derivatives shed light on their potential utility in organic synthesis and the production of various chemical compounds (Wu et al., 2010).
Potential Applications in HIV Treatment
- Chlorofullerene derivatives using phenylacetic acid show promising anti-HIV action, pointing to potential applications in the treatment or management of HIV (Troshina et al., 2007).
Chirality and Pharmaceutical Applications
- Phenylacetylenes bearing an amino group show applications in determining the chirality of carboxylic acids, which is important in pharmaceutical synthesis and the development of novel medicinal compounds (Yashima et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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